molecular formula C8H7F3O B1349392 4-(Trifluoromethyl)anisole CAS No. 402-52-8

4-(Trifluoromethyl)anisole

Cat. No. B1349392
CAS RN: 402-52-8
M. Wt: 176.14 g/mol
InChI Key: CFIPQRIPCRRISV-UHFFFAOYSA-N
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Patent
US06608217B2

Procedure details

100 g (0.445 mol) of 4-(trifluoromethyl)bromobenzene, 120 g (2.22 mol) of sodium methoxide, and 300 ml of methanol were mixed together in a pressurized reaction vessel, followed by stirring for 6 hr at 150° C. under tight sealing. The resulting reaction mixture was poured into water, followed by extraction with n-hexane. The resulting organic layer was washed with water, followed by drying with magnesium sulfate anhydride and removal of the solvent by distillation. The obtained residue was purified by distillation, thereby obtaining 49 g (0.278 mol) of 4-(trifluoromethyl)anisole (yield: 62.6%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6](Br)=[CH:5][CH:4]=1.[CH3:12][O-:13].[Na+].CO>O>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6]([O:13][CH3:12])=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)Br)(F)F
Name
Quantity
120 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
by stirring for 6 hr at 150° C. under tight sealing
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with n-hexane
WASH
Type
WASH
Details
The resulting organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying with magnesium sulfate anhydride and removal of the solvent by distillation
DISTILLATION
Type
DISTILLATION
Details
The obtained residue was purified by distillation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.278 mol
AMOUNT: MASS 49 g
YIELD: PERCENTYIELD 62.6%
YIELD: CALCULATEDPERCENTYIELD 62.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.